4-Nitrobenzoic acid, 3-methylphenyl ester
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Overview
Description
3-Methylphenyl 4-nitrobenzoate: is an organic compound with the molecular formula C14H11NO4 . It is a type of ester formed from the reaction between 3-methylphenol and 4-nitrobenzoic acid. This compound is known for its applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methylphenyl 4-nitrobenzoate typically involves the esterification reaction between 3-methylphenol and 4-nitrobenzoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: In an industrial setting, the production of 3-methylphenyl 4-nitrobenzoate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the optimal reaction conditions and improving the yield of the product .
Chemical Reactions Analysis
Types of Reactions: 3-Methylphenyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or nitrating agents
Major Products Formed:
Oxidation: 3-Methylphenyl 4-aminobenzoate.
Reduction: 3-Methylphenol and 4-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
3-Methylphenyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-methylphenyl 4-nitrobenzoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the ester bond can be hydrolyzed under enzymatic conditions. These interactions can lead to the formation of reactive intermediates that can further interact with biological molecules .
Comparison with Similar Compounds
- 4-Methylphenyl 3-nitrobenzoate
- 3-Methylphenyl 3-nitrobenzoate
- 4-Methylphenyl 4-nitrobenzoate
Comparison: 3-Methylphenyl 4-nitrobenzoate is unique due to the specific positioning of the methyl and nitro groups on the aromatic rings. This positioning can influence its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different physical and chemical properties, making it suitable for specific applications .
Properties
CAS No. |
7506-49-2 |
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Molecular Formula |
C14H11NO4 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
(3-methylphenyl) 4-nitrobenzoate |
InChI |
InChI=1S/C14H11NO4/c1-10-3-2-4-13(9-10)19-14(16)11-5-7-12(8-6-11)15(17)18/h2-9H,1H3 |
InChI Key |
WIBCITOJDNRTAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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